N,N-diallyl-2,4-dichlorobenzamide
Description
However, structurally related compounds, such as N,N-diallyl-2,2-dichloroacetamide (Dichlormid; CAS 37764-25-3), are well-documented as herbicide safeners. Dichlormid protects crops like maize from thiocarbamate and chloroacetanilide herbicide toxicity by competitively binding to specific protein sites (IC₅₀: 0.01 pM) .
Properties
Molecular Formula |
C13H13Cl2NO |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2,4-dichloro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13Cl2NO/c1-3-7-16(8-4-2)13(17)11-6-5-10(14)9-12(11)15/h3-6,9H,1-2,7-8H2 |
InChI Key |
TZSFXOKGUUXLSI-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-diallyl-2,2-dichloroacetamide (Dichlormid) and structurally related dichlorobenzamides based on molecular features, applications, and biological activity:
Structural and Functional Insights
Dichloroacetamides vs. Dichlorobenzamides :
- Dichlormid (acetamide) exhibits high binding affinity to maize safener proteins due to its dichloroacetamide backbone and diallyl groups, enabling competitive inhibition of herbicide binding .
- Dichlorobenzamides (e.g., 2,4-dichloro-N-cyclohexylbenzamide) lack herbicidal activity but serve as intermediates in drug synthesis. The 2,4-dichlorophenyl group enhances stability and lipophilicity, influencing pharmacokinetics in pharmaceutical candidates .
- Example: 3-Amino-2,4-dichlorobenzamide is prepared via amidation of 2,4-dichlorobenzoic acid derivatives .
- Biological Activity: Dichlormid’s safener activity is unmatched among dichloroacetamides (IC₅₀: 0.01 pM), while thiocarbamates (e.g., EPTC) and chloroacetanilides (e.g., alachlor) show weaker binding (IC₅₀: 0.06–2.3 pM) .
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